Pantotenato de sodio

Descripción general

Descripción

Sodium Pantothenate, also known as Vitamin B5, is a water-soluble vitamin discovered by Roger J. Williams in 1919 . It is an essential nutrient for many animals as it is required to synthesize coenzyme-A (CoA), as well as to synthesize and metabolize proteins, carbohydrates, and fats . It is commonly found as its alcohol analog, the provitamin panthenol, and as calcium pantothenate .

Synthesis Analysis

Sodium Pantothenate can be synthesized biologically using pantothenate synthetase (PS) as the key enzyme . This method avoids the tedious and time-consuming optical resolution process . The PS from Corynebacterium glutamicum exhibited a specific activity of 205.1 U/mg and a turnover number of 127.6 s-1 .

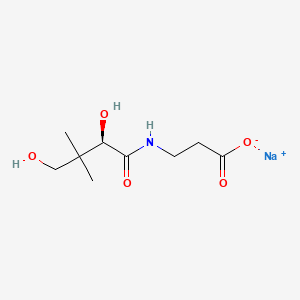

Molecular Structure Analysis

The molecular formula of Sodium Pantothenate is C9H16NNaO5 . Its average mass is 241.217 Da and its monoisotopic mass is 241.092621 Da .

Chemical Reactions Analysis

Sodium Pantothenate is used in the synthesis of coenzyme A (CoA) . CoA is thought to act as a carrier molecule, allowing the entry of acyl groups into cells . These acyl groups are used as substrates in the tricarboxylic acid cycle to generate energy and in the synthesis of fatty acids, cholesterol, and acetylcholine .

Physical And Chemical Properties Analysis

Sodium Pantothenate is a highly hygroscopic, water-soluble, crystalline solid . It has a melting point between 170 and 200°C .

Aplicaciones Científicas De Investigación

Producción Biológica de Ácido D-Pantoténico

El ácido D-Pantoténico (DPA) está asociado con varias funciones biológicas y su deficiencia causa trastornos metabólicos y energéticos en los humanos . La ruta de producción biológica emplea la pantoato-β-alanina ligasa (PBL) como enzima clave, lo que evita el tedioso y lento proceso de resolución óptica . Este proceso es vital para la producción biológica de DPA .

Fortificación de Alimentos

La fortificación de los alimentos con DPA es una opción viable para abordar el riesgo de deficiencia de DPA . La producción mejorada de DPA abordada en este estudio ofrece una ventaja para su aplicación en la fortificación de productos alimenticios que satisfacen la creciente demanda nutricional .

Papel en el Metabolismo

El DPA juega un papel potencial en la reducción de los niveles de colesterol en personas que sufren dislipidemia . La dislipidemia es una condición que se refiere a una concentración anormalmente alta de grasa o lípidos en la sangre (por ejemplo, lípidos de baja densidad, LDL) y niveles bajos de lípidos de alta densidad (HDL) .

Vitamina B5 en el Cuidado del Cabello

La vitamina B5 tópica (dexpantenol) tiene propiedades regenerativas significativas a través de la proliferación y diferenciación de fibroblastos y la inducción de la epitelización epidérmica . El dexpantenol se une al tallo del cabello, recubre su superficie, ofrece una apariencia más brillante y, por lo tanto, es un componente común de los champús y acondicionadores para el cabello .

Papel en el Metabolismo Enzimático

La vitamina B5 es necesaria para más de 70 enzimas involucradas en el metabolismo de ácidos grasos, proteínas, carbohidratos, la producción de andrógenos y hormonas esteroides . Es vital para la síntesis y el mantenimiento de la coenzima A (CoA), que es un cofactor y un portador de grupos acilo para numerosos procesos enzimáticos .

Producción Biocatalítica

El ácido D-Pantoténico tiene amplias aplicaciones en las industrias alimentaria, química y farmacéutica . Sus rutas de producción biológica que emplean la pantotenato sintetasa (PS) como enzima clave son atractivas ya que evitan el tedioso y lento proceso de resolución óptica .

Mecanismo De Acción

Target of Action

Sodium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .

Mode of Action

Sodium pantothenate interacts with its targets by being incorporated into CoA . This incorporation is crucial for the synthesis and maintenance of CoA, which is involved in over 70 different enzymatic reactions in the body .

Biochemical Pathways

Sodium pantothenate plays a key role in the biosynthesis of CoA, a universal and essential cofactor involved in a myriad of metabolic reactions . These include the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

Sodium pantothenate is absorbed in the intestine and is then hydrolyzed in the intestine to coenzyme A . The absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours .

Result of Action

The result of sodium pantothenate’s action is the production of CoA, which is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Action Environment

The action of sodium pantothenate can be influenced by environmental factors. For instance, food can delay absorption by 2 hours and increase the area under the curve (AUC) by 55% . Furthermore, the form of pantothenic acid used can affect its stability. For example, calcium pantothenate is more chemically stable than sodium pantothenate and free pantothenic acid, making it more suitable for dietary supplements and animal feed .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sodium pantothenate is a precursor in the biosynthesis of coenzyme A (CoA), an essential coenzyme involved in numerous biochemical reactions. CoA is crucial for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the degradation of proteins. Sodium pantothenate interacts with several enzymes, including pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid to 4’-phosphopantothenic acid, the first step in CoA biosynthesis . Additionally, sodium pantothenate is involved in the formation of acyl carrier protein, which is essential for fatty acid synthesis .

Cellular Effects

Sodium pantothenate influences various cellular processes by serving as a precursor to coenzyme A. It plays a significant role in cellular metabolism, including the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine, a neurotransmitter. Sodium pantothenate affects cell signaling pathways and gene expression by modulating the activity of CoA-dependent enzymes . It also contributes to the maintenance of cellular redox balance and energy homeostasis .

Molecular Mechanism

At the molecular level, sodium pantothenate exerts its effects through the synthesis of coenzyme A. The process begins with the phosphorylation of pantothenic acid by pantothenate kinase, followed by a series of enzymatic reactions that produce CoA. Sodium pantothenate binds to and activates various enzymes involved in metabolic pathways, including acetyl-CoA carboxylase and fatty acid synthase . These interactions facilitate the transfer of acyl groups, which are essential for energy production and biosynthetic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium pantothenate can vary over time. Sodium pantothenate is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that sodium pantothenate maintains its efficacy in promoting cellular growth and metabolism over extended periods. Its stability can be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that sodium pantothenate supports sustained cellular function and energy production .

Dosage Effects in Animal Models

The effects of sodium pantothenate vary with different dosages in animal models. At optimal doses, sodium pantothenate supports normal growth, development, and metabolic function. Excessive doses can lead to adverse effects such as diarrhea and water retention . Studies have shown that sodium pantothenate is well-tolerated at recommended levels, but high doses may cause toxicity and disrupt metabolic processes .

Metabolic Pathways

Sodium pantothenate is involved in several metabolic pathways, primarily through its role in coenzyme A synthesis. Coenzyme A is essential for the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine . Sodium pantothenate interacts with enzymes such as pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase, which are involved in the sequential steps of CoA biosynthesis . These interactions facilitate the conversion of nutrients into energy and support various anabolic and catabolic processes .

Transport and Distribution

Sodium pantothenate is absorbed in the intestine and transported into the bloodstream via active transport mechanisms . It is distributed throughout the body, with red blood cells playing a significant role in its transport . Sodium pantothenate is taken up by cells through sodium-dependent multivitamin transporters (SMVT), which facilitate its entry into tissues . Once inside the cells, sodium pantothenate is converted to coenzyme A and distributed to various cellular compartments .

Subcellular Localization

Within cells, sodium pantothenate is localized in the cytoplasm, where it undergoes conversion to coenzyme A. Coenzyme A is then distributed to various subcellular compartments, including mitochondria, where it participates in the citric acid cycle and fatty acid oxidation . Sodium pantothenate also localizes to the endoplasmic reticulum and peroxisomes, where it is involved in lipid metabolism and detoxification processes . The subcellular localization of sodium pantothenate is essential for its role in maintaining cellular energy balance and metabolic function .

Propiedades

IUPAC Name |

sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTHJBOWLPZUOI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-81-2 | |

| Record name | Sodium D-pantothenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

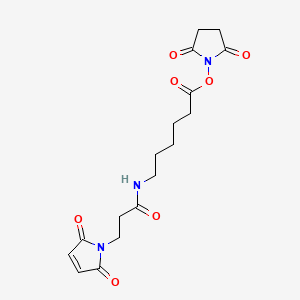

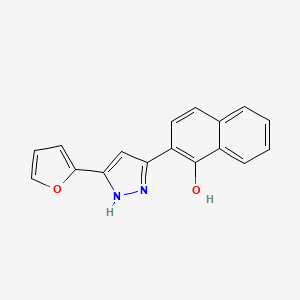

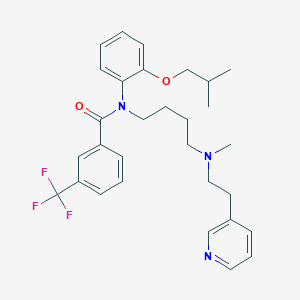

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B1681818.png)

![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)